![molecular formula C12H18N4O B2573408 1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone CAS No. 65092-21-9](/img/structure/B2573408.png)
1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5,6,7-Tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone” is a complex organic compound . It has a molecular formula of C22H28N4O4, an average mass of 412.482 Da, and a monoisotopic mass of 412.211060 Da .
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions (MCRs), which are advantageous due to their high atom economy and ability to produce complex molecules through multiple bond formation efficiencies . The reaction conditions are generally mild, use non-hazardous solvents, and facilitate good to excellent reaction yields of the target compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[imidazo[4,5-c]pyridine-4,4’-piperidin] core . The structure is also characterized by the presence of an ethanone group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the formation of selective multiple C–C bonds under identical reaction conditions . Ethanol is often used as a reaction medium .
Applications De Recherche Scientifique
Neuropharmacology
This compound, due to its structural complexity, may interact with various neurotransmitter systems, potentially serving as a lead compound for the development of new neuropharmacological agents. Its imidazole and piperidine components suggest it could modulate receptors or ion channels in the central nervous system, which could be beneficial in treating neurological disorders such as epilepsy, Parkinson’s disease, or Alzheimer’s disease .
Antimicrobial Agents
The imidazo[4,5-c]pyridine moiety is known for its antimicrobial properties. Therefore, this compound could be synthesized and tested for its efficacy against a range of pathogenic bacteria and fungi. Its potential as a broad-spectrum antimicrobial could be significant in the era of increasing antibiotic resistance .
Cancer Therapeutics
Compounds with imidazo[4,5-c]pyridine structures have been explored for their anti-cancer properties, particularly in inhibiting excessive angiogenesis, which is crucial for tumor growth. This compound could be investigated for its ability to inhibit angiogenesis or other mechanisms that support cancer cell proliferation .
Analgesic Development
The piperidine component of the compound is often associated with analgesic properties. Research could explore its effectiveness as a pain reliever, particularly in chronic pain conditions where current treatments may be inadequate or have significant side effects .
Anti-inflammatory Applications
Imidazole derivatives are known to possess anti-inflammatory properties. This compound could be synthesized and tested for its ability to reduce inflammation, which could have implications for treating conditions like arthritis, asthma, or inflammatory bowel disease .
Metabolic Disorders
Given the role of imidazole-containing compounds in carbohydrate metabolism, this compound could be studied for its potential effects on metabolic pathways. It could lead to new treatments for metabolic disorders such as diabetes or obesity .
Orientations Futures
Propriétés
IUPAC Name |
1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9(17)16-6-3-12(4-7-16)11-10(2-5-15-12)13-8-14-11/h8,15H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIBPJTUVGMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65092-21-9 |
Source
|
Record name | 1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.